
Umifenovir Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Umifenovir Sulfate, commonly known by its trade name Arbidol, is an antiviral medication primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections. It is an indole-based, hydrophobic compound that has been in use in Russia for approximately 25 years and in China since 2006 . This compound is known for its broad-spectrum antiviral activity against a variety of enveloped and non-enveloped RNA and DNA viruses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Umifenovir Sulfate involves multiple steps, starting with the formation of the indole core. The indole core is functionalized at various positions with different substituents. The synthetic route typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Functionalization: The indole core is then functionalized with a bromine atom, a dimethylamino group, and a phenylsulfanyl group.
Final Steps:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
化学反应分析
Types of Reactions
Umifenovir Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group.
Reduction: Reduction reactions can occur at the bromine atom and the carboxylic acid group.
Substitution: Substitution reactions are common at the dimethylamino group and the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential antiviral activities .
科学研究应用
Umifenovir, also known as Arbidol®, is a broad-spectrum antiviral drug with applications in treating viral infections . Research indicates its effectiveness against influenza and potentially COVID-19, as well as its anti-inflammatory properties .
Scientific Research Applications
Antiviral Activity: Umifenovir has demonstrated antiviral activity against various viruses, including influenza and SARS-CoV-2 . It can prevent viruses from entering cells and inhibit viral replication and budding by interacting with cell membranes, viruses, or cellular proteins . Studies suggest umifenovir may inhibit the fusion of the viral membrane with the host cell membrane .
COVID-19 Treatment: While some studies suggest umifenovir does not shorten the time of SARS-CoV-2 infection or the length of hospitalization in COVID-19 patients, others indicate it contributes to clinical and laboratory improvements . Some trials have shown umifenovir to be more effective than lopinavir/ritonavir combinations in improving clinical and laboratory outcomes for hospitalized COVID-19 patients . Prophylactic use of umifenovir has also been associated with a lower incidence of SARS-CoV-2 infection in healthcare providers .
IL-10 Pathway Targeting: Research indicates that umifenovir can downregulate the expression of interleukin-10 (IL-10), an immunosuppressive cytokine, through epigenetic mechanisms . By targeting the IL-10 pathway, umifenovir may inhibit viral infections . Studies have shown that umifenovir can inhibit IL-10 secretion in a dose-dependent manner and can reverse changes in histone methylation and acetylation in the IL-10 gene promoter region caused by viral infection .
Antioxidant Properties: Umifenovir has been shown to possess antioxidant capabilities .
Case Studies
CVB4 Infection: Studies using a coxsackievirus B4 (CVB4) infection model in mouse cardiomyocytes and HeLa cells showed that umifenovir treatment effectively increased cell survival in a dose-dependent manner . In an in vivo model of viral myocarditis in CVB4-infected mice, umifenovir treatment reduced the necrotic area of myocardial tissue .
Clinical Improvements in COVID-19 Patients: According to Huang et al., umifenovir might shorten viral infection time and decrease the hospitalization duration of non-severe patients . Nojomi et al. found that umifenovir use in hospitalized COVID-19 patients was significantly better than a lopinavir/ritonavir combination in terms of clinical and laboratory improvements .
Tables
The following tables summarize the findings on umifenovir from the reviewed literature.
Table 1: Umifenovir's Antiviral Activity In Vitro
Drug | Concentration (μM) | Viral Inhibition |
---|---|---|
Umifenovir | 650 | >80% |
Favipiravir | 650 | >80% |
Camostat Mesylate | Higher Dose | Same Inhibition |
Table 2: Clinical Trial Outcomes of Umifenovir in COVID-19 Treatment
Study | Findings |
---|---|
Huang et al. (2020) | Umifenovir may shorten viral infection time and decrease hospitalization duration in non-severe patients. |
Nojomi et al. (2020) | Umifenovir was significantly better than lopinavir/ritonavir in improving clinical and laboratory outcomes. |
Chen et al. (2020) | Favipiravir significantly advanced the latency to cough relief and reduced the duration of pyrexia in moderate COVID-19 patients compared to umifenovir. |
Yang C. (2020) | Prophylactic umifenovir was shown to have a lower incidence of SARS-CoV-2 infection in health care providers. |
Zhang JN. (2020) | Umifenovir could reduce the risk of infection in hospital and family environments. |
作用机制
Umifenovir Sulfate exerts its antiviral effects through multiple pathways:
Inhibition of Membrane Fusion: The compound inhibits the fusion between the viral envelope and the cell membrane of the target cell, preventing viral entry and infection.
Direct Virucidal Activity: This compound has direct virucidal effects, disrupting the viral particles.
Host-Targeting Effects: The compound affects various stages of the viral life cycle, including attachment and internalization.
相似化合物的比较
Umifenovir Sulfate is unique in its dual activity as both a direct-acting antiviral and a host-targeting agent. Similar compounds include:
Oseltamivir: Another antiviral medication used for the treatment of influenza.
Rimantadine: An antiviral drug used to treat influenza A.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
This compound’s broad-spectrum activity and dual mechanism of action make it a unique and valuable antiviral agent in the fight against various viral infections.
生物活性
Umifenovir sulfate, commonly known as Arbidol, is a broad-spectrum antiviral agent primarily recognized for its efficacy against various viral infections, including influenza and coronaviruses. This article delves into the biological activities of this compound, highlighting its mechanisms of action, antioxidant properties, clinical efficacy, and relevant case studies.
Umifenovir functions through multiple mechanisms that contribute to its antiviral effects:
- Inhibition of Viral Entry : Umifenovir prevents the fusion of viral membranes with host cell membranes, effectively blocking the entry of viruses into the cells. This mechanism is particularly relevant for enveloped viruses such as influenza and coronaviruses .
- Modulation of Immune Response : The compound exhibits immunomodulatory effects by influencing cytokine production. For instance, it has been shown to reduce interleukin-10 (IL-10) levels in viral myocarditis models, thereby enhancing the immune response against viral infections .
- Antioxidant Activity : Research indicates that Umifenovir possesses significant antioxidant properties. A study quantified its antioxidant capacity using a chemiluminescence assay, demonstrating that it reacts with free radicals more effectively than standard antioxidants like Trolox .
Antiviral Efficacy
Umifenovir has demonstrated activity against a variety of viruses:
- Influenza and Coronaviruses : Studies have reported effective concentrations (EC50) for different coronaviruses, including SARS-CoV-2. The EC50 values ranged from 15.37 ± 3.6 to 28.0 ± 1.0 µM, indicating its potential as a treatment option during viral pandemics .
- Hepatitis Viruses : In vitro studies also show efficacy against hepatitis B and C viruses .
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of Umifenovir in various contexts:
-
COVID-19 Treatment : A study involving patients with mild-to-moderate COVID-19 symptoms indicated that those receiving Umifenovir alongside hydroxychloroquine (HCQ) showed faster recovery rates compared to control groups. Statistically significant improvements were observed in symptoms such as cough and weakness .
Symptom P-value (Umifenovir + HCQ vs Control) Dry Cough 0.001 Weakness 0.004 Gastrointestinal Symptoms 0.043 Shortness of Breath 0.001 - Antiviral Activity Against Enterovirus : In animal models, Umifenovir significantly reduced myocardial damage caused by coxsackievirus B4 (CVB4), showcasing its protective effects on heart tissue during viral infections .
Antioxidant Properties
The antioxidant capacity of Umifenovir was quantitatively assessed in a study where it was found that at a concentration of 0.9 μM, its antioxidant effect was comparable to that of Trolox. The compound exhibited a two-stage reaction with free radicals, which is distinct from many other antioxidants .
- Key Findings :
- Total antioxidant capacity comparable to Trolox.
- Effective at low concentrations (C50% = 5 μM), indicating strong potential for therapeutic applications.
属性
分子式 |
C22H25BrN2O6S2 |
---|---|
分子量 |
557.5 g/mol |
IUPAC 名称 |
ethyl 6-bromo-4-[(dimethylamino)methyl]-1-methyl-2-(phenylsulfanylmethyl)-5-sulfooxyindole-3-carboxylate |
InChI |
InChI=1S/C22H25BrN2O6S2/c1-5-30-22(26)20-18(13-32-14-9-7-6-8-10-14)25(4)17-11-16(23)21(31-33(27,28)29)15(19(17)20)12-24(2)3/h6-11H,5,12-13H2,1-4H3,(H,27,28,29) |
InChI 键 |
NCNQOOQPJLNFPQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OS(=O)(=O)O)Br)C)CSC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。